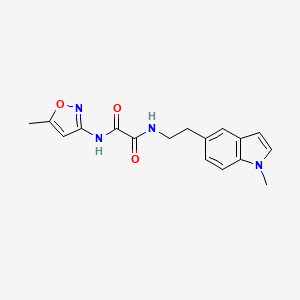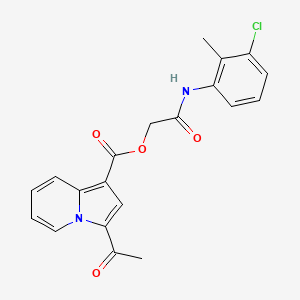![molecular formula C17H14N4O2S2 B2407632 1-(3-Methoxyphenyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea CAS No. 1334372-70-1](/img/structure/B2407632.png)
1-(3-Methoxyphenyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea is a useful research compound. Its molecular formula is C17H14N4O2S2 and its molecular weight is 370.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
1-(3-Methoxyphenyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea has been involved in various chemical syntheses and reactions. For instance, it has been utilized in the preparation of polyureas derived from 4-(4′-Methoxyphenyl)urazole, highlighting its role in creating novel polymer materials with specific properties such as high viscosity and thermal stability (Mallakpour, Hajipour, & Raheno, 2002). Additionally, its derivatives have been synthesized for use in photoconductivity studies, indicating its potential in the development of electronic materials (Zhao, Wang, Li, & He, 2008).
Biological and Pharmacological Applications
In the field of biology and pharmacology, derivatives of this compound have been studied for their potential therapeutic effects. For example, novel urea and bis-urea derivatives have been synthesized for biological evaluation against cancer cell lines, highlighting the compound's potential as a basis for developing new anticancer drugs (Perković et al., 2016). Additionally, studies have been conducted on urea derivatives for enzyme inhibition and anticancer investigations, further emphasizing the compound's relevance in medical research (Mustafa, Perveen, & Khan, 2014).
Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound and its derivatives have been utilized in the synthesis of novel materials. For instance, it has been involved in the development of low molecular weight salt hydrogelators, demonstrating its utility in creating materials with unique rheological and morphological properties (Lloyd & Steed, 2011). Additionally, it has been used in the synthesis of bis-chalcone derivatives doped polymers, indicating its role in producing materials with nonlinear optical properties (Shettigar et al., 2006).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-9-18-14-13(24-9)7-6-12-15(14)25-17(20-12)21-16(22)19-10-4-3-5-11(8-10)23-2/h3-8H,1-2H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJZMCILOMVLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)


![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)
![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)

![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)

